5-Tert-butyl-3-chloro-1,2,4-oxadiazole
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Overview
Description
5-Tert-butyl-3-chloro-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and one chlorine atom The tert-butyl group attached to the ring provides steric hindrance, which can influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-3-chloro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylhydrazine with chloroacetic acid, followed by cyclization with phosphoryl chloride. The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in 5-tert-butyl-3-chloro-1,2,4-oxadiazole can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include 5-tert-butyl-3-amino-1,2,4-oxadiazole or 5-tert-butyl-3-thio-1,2,4-oxadiazole.
Scientific Research Applications
Chemistry: 5-Tert-butyl-3-chloro-1,2,4-oxadiazole is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as antimicrobial and anticancer agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the materials science field, this compound is used in the development of polymers and other advanced materials. Its stability and reactivity make it suitable for incorporation into various industrial applications.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-chloro-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific derivative and its intended application. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Comparison with Similar Compounds
- 5-Tert-butyl-3-methyl-1,2,4-oxadiazole
- 5-Tert-butyl-3-phenyl-1,2,4-oxadiazole
- 5-Tert-butyl-3-ethoxy-1,2,4-oxadiazole
Comparison: 5-Tert-butyl-3-chloro-1,2,4-oxadiazole is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions. Compared to its analogs, the chlorine-containing compound may exhibit different biological activities and chemical properties. For instance, the electron-withdrawing effect of the chlorine atom can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
5-tert-butyl-3-chloro-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTQKAOBBISPRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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